Ethinyl Estradiol Dimer Impurity 1

Descripción general

Descripción

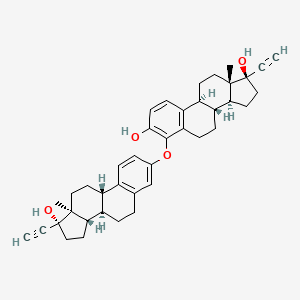

Ethinyl Estradiol Dimer Impurity 1 is a dimer impurity analog of Ethinyl Estradiol, which is a synthetic steroid with high oral estrogenic potency. Ethinyl Estradiol is primarily used in oral contraceptives and hormone replacement therapy . The dimer impurity is formed during the synthesis of Ethinyl Estradiol and is often monitored and controlled in pharmaceutical formulations to ensure the purity and efficacy of the final product .

Métodos De Preparación

The preparation of Ethinyl Estradiol Dimer Impurity 1 involves the synthesis of Ethinyl Estradiol followed by the formation of the dimer impurity. The synthetic route typically includes the following steps:

Synthesis of Ethinyl Estradiol: Ethinyl Estradiol is synthesized through a series of chemical reactions starting from estrone or estradiol.

Formation of the Dimer Impurity: The dimer impurity is formed through a dimerization reaction where two molecules of Ethinyl Estradiol react under specific conditions.

the control and monitoring of this impurity are crucial during the production of Ethinyl Estradiol to ensure the quality of the pharmaceutical product .

Análisis De Reacciones Químicas

Ethinyl Estradiol Dimer Impurity 1 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives .

Aplicaciones Científicas De Investigación

Analytical Applications

1. Impurity Profiling in Pharmaceuticals

Ethinyl Estradiol Dimer Impurity 1 is primarily utilized in the impurity profiling of steroid hormone formulations. The presence of impurities can significantly affect the efficacy and safety of pharmaceutical products. Therefore, methods such as High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are employed to quantify and identify impurities in steroid drugs, including those containing Ethinyl Estradiol .

- HPLC Methods : These are commonly used for the quantification of this compound due to their high sensitivity and specificity. The European Pharmacopoeia and the United States Pharmacopeia recommend using HPLC with UV detection for related substances testing .

2. Method Development and Validation

In the context of analytical method development , this compound serves as a standard reference material. It is essential for the validation of analytical methods aimed at detecting and quantifying steroid hormones in various formulations. This includes ensuring compliance with regulatory standards for drug approval processes such as Abbreviated New Drug Applications (ANDA) .

Quality Control in Pharmaceutical Manufacturing

This compound plays a critical role in quality control (QC) processes within pharmaceutical manufacturing. Its characterization helps ensure that products meet specified purity criteria before reaching consumers.

- Regulatory Compliance : The impurity must be monitored to comply with safety regulations set forth by organizations like the FDA and EMA. Regular testing ensures that any potential risks associated with impurities are mitigated .

Case Studies

Case Study 1: Steroid Hormone Formulation Analysis

A study conducted on various steroid hormone formulations highlighted the importance of this compound in assessing product quality. Researchers utilized HPLC to analyze samples from different batches, confirming that consistent levels of this impurity were maintained across all formulations, thus ensuring batch-to-batch consistency .

Case Study 2: Method Validation for New Drug Applications

In another case, a pharmaceutical company developing a new contraceptive formulation included this compound in their method validation studies. The impurity was critical for establishing the robustness of their analytical methods, which ultimately supported their application for market approval .

Mecanismo De Acción

The mechanism of action of Ethinyl Estradiol Dimer Impurity 1 is not well-studied, as it is primarily considered an impurity. it is likely to interact with estrogen receptors in a manner similar to Ethinyl Estradiol, given its structural similarity . Ethinyl Estradiol exerts its effects by binding to estrogen receptors, leading to the modulation of gene expression and regulation of various physiological processes .

Comparación Con Compuestos Similares

Ethinyl Estradiol Dimer Impurity 1 can be compared with other impurities and analogs of Ethinyl Estradiol, such as:

17β-Ethinylestradiol: Another impurity with similar estrogenic activity.

19-Nor-17α-pregna-1,3,5(10),9(11)-tetraen-20-yne-3,17-diol: A structural analog with different pharmacological properties.

3-Hydroxyestra-1,3,5(10)-trien-17-one: A hydroxylated derivative with distinct chemical properties.

This compound is unique due to its dimeric structure, which can influence its chemical reactivity and interaction with biological targets .

Actividad Biológica

Ethinyl Estradiol Dimer Impurity 1 (EEDI) is a significant compound in the study of synthetic estrogens, particularly Ethinyl Estradiol (EE), which is widely used in contraceptive formulations. Understanding the biological activity of EEDI is essential for evaluating its effects, potential toxicity, and implications in both therapeutic and environmental contexts.

Chemical Structure and Properties

EEDI is a dimeric form of Ethinyl Estradiol, characterized by its molecular formula and a molecular weight of 606.88 g/mol. The structural similarity to EE allows it to interact with estrogen receptors, potentially mimicking or altering the effects of natural estrogens.

EEDI functions primarily through its interaction with estrogen receptors (ERs), particularly ERα and ERβ. This binding initiates a cascade of cellular responses, including:

- Inhibition of Luteinizing Hormone Release : By binding to ERs, EEDI can inhibit the secretion of luteinizing hormone (LH), crucial for ovulation.

- Cell Proliferation and Differentiation : In hormone-responsive tissues such as breast and uterine cells, EEDI influences cell growth and differentiation through altered gene expression.

Biochemical Pathways

The biological activity of EEDI involves several key biochemical pathways:

- Estrogen Receptor Activation : EEDI binds to estrogen receptors, activating genomic and non-genomic signaling pathways that lead to changes in gene transcription.

- Interaction with Cytochrome P450 Enzymes : EEDI may affect the metabolism of estrogens by interacting with cytochrome P450 enzymes, influencing estrogen levels in the body.

Cellular Effects

EEDI has been shown to impact various cellular processes:

- Gene Expression Modulation : It can upregulate or downregulate genes involved in cell cycle regulation and apoptosis.

- Immune Response Alteration : Research indicates that EEDI may influence immune cell function, similar to EE, affecting cytokine production and immune cell differentiation .

Case Studies

- Immunological Effects : A study comparing the effects of EE and EEDI on immune responses revealed that both compounds increased splenic neutrophil counts but exhibited distinct effects on cytokine profiles. EEDI exposure led to significant alterations in miRNA expression levels compared to EE .

- Environmental Impact : EEDI has been detected in wastewater effluents, raising concerns about its potential role as an endocrine-disrupting chemical (EDC). Its biological activity at low concentrations suggests that it could contribute to reproductive and developmental abnormalities in aquatic organisms .

Toxicity and Safety Profile

The toxicity profile of EEDI remains under investigation. Current findings suggest that while it exhibits biological activity similar to EE, the implications for human health and environmental safety require further study. The compound's presence in wastewater highlights the need for ongoing monitoring due to its potential endocrine-disrupting properties.

Research Findings Summary

Propiedades

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethynyl-4-[[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H46O4/c1-5-39(42)21-17-33-30-9-7-24-23-25(8-10-26(24)28(30)15-19-37(33,39)3)44-36-32-12-11-31-29(27(32)13-14-35(36)41)16-20-38(4)34(31)18-22-40(38,43)6-2/h1-2,8,10,13-14,23,28-31,33-34,41-43H,7,9,11-12,15-22H2,3-4H3/t28-,29-,30-,31-,33+,34+,37+,38+,39+,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQNSQBJRQOHDJ-FPISCSGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5=C(C=CC6=C5CCC7C6CCC8(C7CCC8(C#C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC5=C(C=CC6=C5CC[C@@H]7[C@@H]6CC[C@]8([C@H]7CC[C@]8(C#C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303014-90-6 | |

| Record name | Ethinyl estradiol 4-oxy dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0303014906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHINYL ESTRADIOL 4-OXY DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3Z2QA5HJP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.